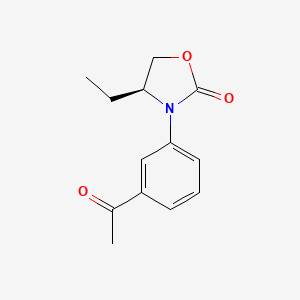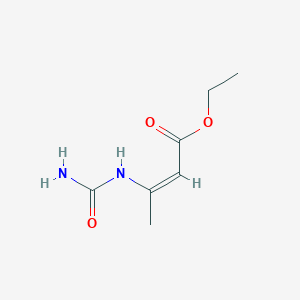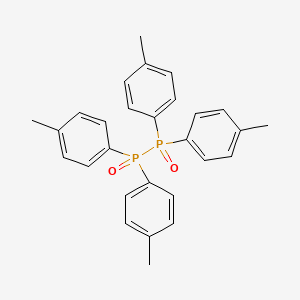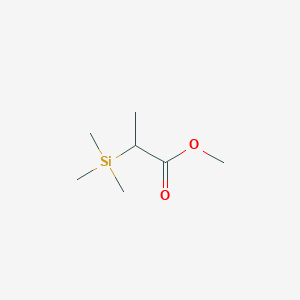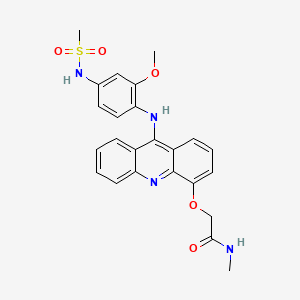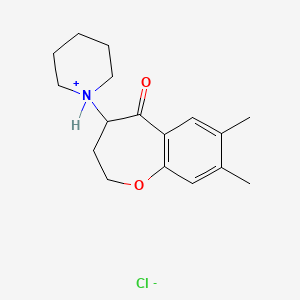
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) typically involves the reaction of 2-amino-4-chlorophenol with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
化学反应分析
Types of Reactions: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into aminophenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Nitrophenols, Halogenated derivatives
科学研究应用
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for separation and identification of compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
- Phenol, 2-amino-4-chloro-
- Phenol, 2-amino-4-bromo-
- Phenol, 2-amino-4-fluoro-
Comparison: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) is unique due to the presence of the hydrogen sulfate ester group, which enhances its solubility and reactivity compared to its analogs. The chlorine substituent also imparts distinct electronic properties, influencing its chemical behavior and interactions .
属性
CAS 编号 |
22332-20-3 |
|---|---|
分子式 |
C6H6ClNO4S |
分子量 |
223.63 g/mol |
IUPAC 名称 |
(2-amino-4-chlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI 键 |
XHNFLGXQHAGECN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


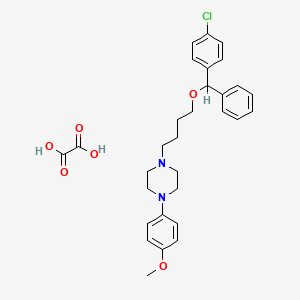
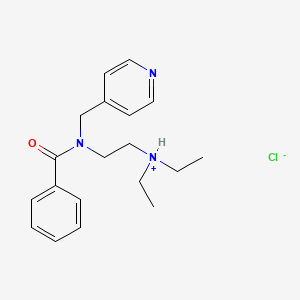
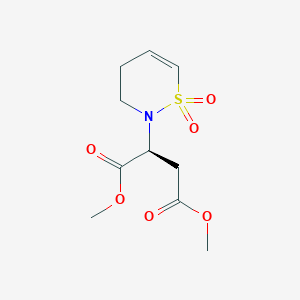
![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)
